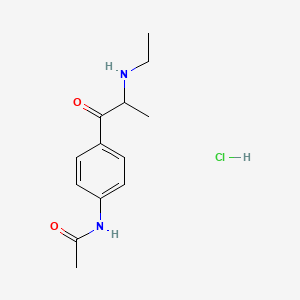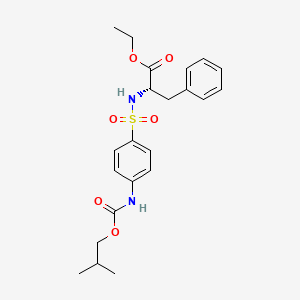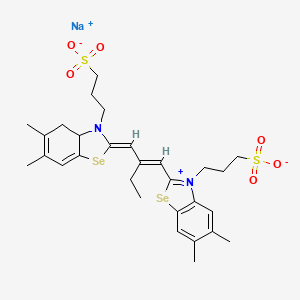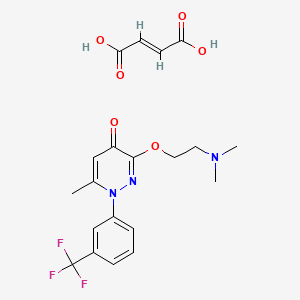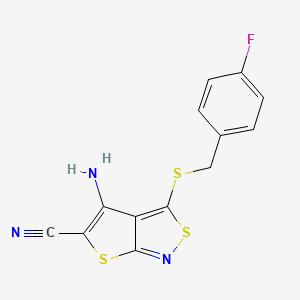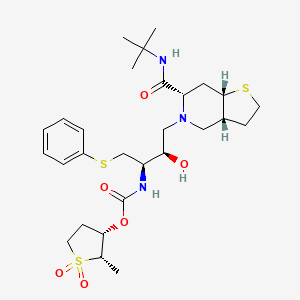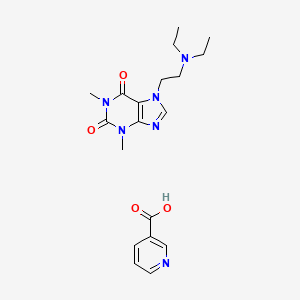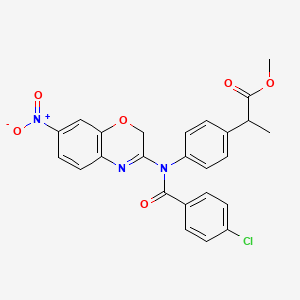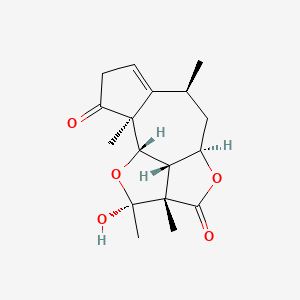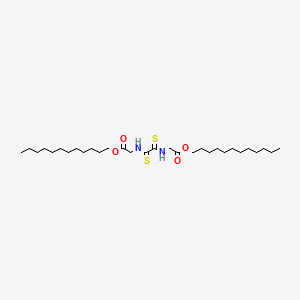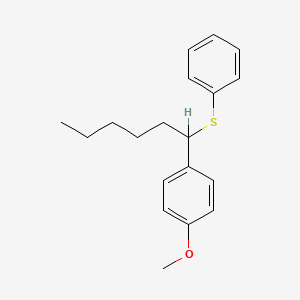
Anisole, p-(1-(phenylthio)hexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anisole, p-(1-(phenylthio)hexyl)- is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a methoxy group attached to a benzene ring, with a phenylthiohexyl substituent at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anisole, p-(1-(phenylthio)hexyl)- typically involves the alkylation of anisole with 1-hexene or 1-hexanol in the presence of a catalyst. For example, the alkylation can be carried out over zeolite H-beta, where anisole reacts with 1-hexene to form a mixture of isomeric alkylates . The reaction conditions, such as temperature and catalyst quantity, play a crucial role in determining the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of Anisole, p-(1-(phenylthio)hexyl)- may involve similar alkylation processes, scaled up to meet commercial demands. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Additionally, separation techniques such as distillation and solvent extraction are employed to isolate the compound from reaction mixtures .
Analyse Des Réactions Chimiques
Types of Reactions
Anisole, p-(1-(phenylthio)hexyl)- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group on the benzene ring activates the aromatic system towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The phenylthiohexyl substituent can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it back to the thioether form.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the phenylthiohexyl substituent is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Electrophilic Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of Anisole, p-(1-(phenylthio)hexyl)- yields nitro derivatives, while oxidation of the phenylthiohexyl group forms sulfoxides or sulfones.
Applications De Recherche Scientifique
Anisole, p-(1-(phenylthio)hexyl)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of Anisole, p-(1-(phenylthio)hexyl)- involves its interaction with molecular targets through various pathways:
Electrophilic Aromatic Substitution: The methoxy group enhances the electron density of the benzene ring, facilitating electrophilic attack at the ortho and para positions.
Oxidation and Reduction: The phenylthiohexyl group can undergo redox reactions, influencing the compound’s reactivity and stability.
Nucleophilic Substitution: The presence of electron-donating and electron-withdrawing groups affects the compound’s susceptibility to nucleophilic attack.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anisole (Methoxybenzene): Anisole itself is a simpler compound with a methoxy group attached to a benzene ring.
Phenylthiohexane: This compound contains a phenylthio group attached to a hexane chain, similar to the substituent in Anisole, p-(1-(phenylthio)hexyl)-.
Methoxyphenylthiohexane: A related compound with both methoxy and phenylthiohexyl groups attached to a benzene ring.
Uniqueness
Anisole, p-(1-(phenylthio)hexyl)- is unique due to the combination of its methoxy and phenylthiohexyl substituents, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and research.
Propriétés
Numéro CAS |
60702-20-7 |
|---|---|
Formule moléculaire |
C19H24OS |
Poids moléculaire |
300.5 g/mol |
Nom IUPAC |
1-methoxy-4-(1-phenylsulfanylhexyl)benzene |
InChI |
InChI=1S/C19H24OS/c1-3-4-6-11-19(21-18-9-7-5-8-10-18)16-12-14-17(20-2)15-13-16/h5,7-10,12-15,19H,3-4,6,11H2,1-2H3 |
Clé InChI |
NYMNGKZIFGYQIE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C1=CC=C(C=C1)OC)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



